1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole
Übersicht
Beschreibung
1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole is a useful research compound. Its molecular formula is C13H15FN2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H15FN2
- Average Mass : 218.275 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties and its interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's efficacy as an antitumor agent. It has been shown to inhibit cell growth in various cancer cell lines, demonstrating significant potency.
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MOLM-13 (acute leukemia) | 10.3 | Inhibition of BET proteins |
MDA-MB-231 (breast cancer) | 55.1 | Induction of apoptosis |
The compound's mechanism involves the inhibition of bromodomain and extra-terminal (BET) proteins, which play a critical role in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The modification of substituents on the indazole ring significantly affects the biological activity of the compound. For instance, replacing the ethyl group with a cyclobutyl group has been shown to enhance potency against certain cancer cell lines .
Key Findings from SAR Studies:
- Cyclobutyl Substitution : Improved binding affinity to target proteins.
- Fluorine Atom : Contributes to increased lipophilicity and bioavailability.
These modifications are crucial for optimizing the compound's therapeutic index and minimizing off-target effects.
Case Studies
Several studies have investigated the pharmacological profile of indazole derivatives, including this compound.
- Study on Anticancer Activity :
- Mechanistic Insights :
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics when administered orally. Key parameters include:
Parameter | Value |
---|---|
Cmax | 6.4 µM |
AUC | 32.2 µM·hr |
Oral Bioavailability | 71.3% |
These findings suggest that the compound could be a viable candidate for further clinical development in oncology.
Eigenschaften
IUPAC Name |
1-cyclobutyl-3-ethyl-6-fluoroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-2-12-11-7-6-9(14)8-13(11)16(15-12)10-4-3-5-10/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDDNRQSWPCCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)F)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695812 | |
Record name | 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-96-5 | |
Record name | 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.